molecular formula C23H24N2O B2411001 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol CAS No. 313268-22-3

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol

Cat. No.: B2411001
CAS No.: 313268-22-3
M. Wt: 344.458
InChI Key: KOSSOAAZVLVWJS-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is an organic compound that features a carbazole moiety linked to a propanol chain, which is further substituted with a dimethylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol typically involves multi-step organic reactions One common method starts with the preparation of the carbazole derivative, which is then reacted with a suitable propanol derivative under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-aminopropan-2-ol: Similar structure but lacks the dimethylphenyl group.

    1-(9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenyl group instead of a dimethylphenyl group.

Uniqueness

1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol is unique due to the presence of the dimethylphenylamino group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-carbazol-9-yl-3-(3,5-dimethylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-16-11-17(2)13-18(12-16)24-14-19(26)15-25-22-9-5-3-7-20(22)21-8-4-6-10-23(21)25/h3-13,19,24,26H,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSOAAZVLVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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